Kirromycin - 50935-71-2

Kirromycin

Catalog Number: EVT-272008
CAS Number: 50935-71-2
Molecular Formula: C43H60N2O12
Molecular Weight: 796.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kirromycin, also known as Mocimycin, is a naturally occurring antibiotic produced by various Streptomyces species, including Streptomyces collinus Tü 365 and Streptomyces ramocissimus. [, , ] It belongs to the Elfamycin family of antibiotics. [] Kirromycin's primary significance in scientific research stems from its potent and specific inhibition of bacterial protein synthesis. This characteristic has made it a valuable tool for dissecting the molecular mechanisms underlying protein synthesis in prokaryotes. []

Future Directions
  • Developing Novel Antibiotics: Understanding the detailed interactions between Kirromycin and EF-Tu can inform the design of novel antibiotics that target bacterial protein synthesis with enhanced efficacy and specificity. []
  • Exploring Anti-Wolbachia Activity: Recent research has identified Kirromycin congeners with potent anti-Wolbachia activity, opening up avenues for developing novel treatments for filarial nematode infections. []
  • Investigating Specialized EF-Tu Functions: The discovery of multiple tuf genes in Streptomyces species, including those encoding Kirromycin-resistant EF-Tu variants, suggests the existence of specialized EF-Tu functions beyond canonical translation. Further research using Kirromycin as a tool can help unravel these functions and their implications for bacterial physiology and antibiotic resistance. [, , ]

Aurodox

    Pulvomycin

    • Compound Description: Pulvomycin is another antibiotic that targets EF-Tu and inhibits protein synthesis. Although it shares the same cellular target as kirromycin, it interacts with a distinct binding site on EF-Tu [].
    • Relevance: Research often compares pulvomycin and kirromycin to understand the different mechanisms by which antibiotics can target the same protein. Studies have shown that bacteria can develop resistance to both antibiotics simultaneously, indicating distinct resistance mechanisms [, , ].

    GE2270A

    • Compound Description: GE2270A is an antibiotic that also targets EF-Tu and disrupts bacterial protein synthesis. Like pulvomycin, it binds to a distinct site on EF-Tu compared to kirromycin [].
    • Relevance: GE2270A is often included in studies investigating the spectrum of antibiotic resistance in bacteria. Interestingly, some bacterial strains resistant to kirromycin also exhibit resistance to GE2270A, indicating potential cross-resistance mechanisms [, ].

    Kirromycin Oxime

    • Compound Description: Kirromycin oxime is a synthetic derivative of kirromycin. This compound has been used to study the structure-activity relationship of kirromycin and investigate the role of specific functional groups in its interaction with EF-Tu [].

    Aurodox 2,4-dinitrophenylhydrazone

    • Compound Description: Aurodox 2,4-dinitrophenylhydrazone is another synthetic derivative of aurodox, a close analog of kirromycin. Like kirromycin oxime, it was developed to investigate the importance of the keto function in aurodox for its interaction with EF-Tu [].

    Efrotomycin

    • Compound Description: Efrotomycin is a naturally occurring antibiotic produced by Streptomyces lactamdurans. It belongs to the same family of antibiotics as kirromycin and shares a similar mechanism of action by targeting EF-Tu [, ].
    • Relevance: Efrotomycin is relevant because it highlights the existence of naturally occurring resistance mechanisms to kirromycin-type antibiotics. S. lactamdurans, the producer of efrotomycin, possesses an EF-Tu variant that is resistant to the inhibitory effects of both efrotomycin and kirromycin [].

    Kirrothricin

    • Compound Description: Kirrothricin is another naturally occurring antibiotic that inhibits bacterial protein synthesis by targeting EF-Tu. It is produced by Streptomyces cinnamomeus and is structurally related to kirromycin [].
    • Relevance: Similar to efrotomycin, kirrothricin exemplifies a natural resistance mechanism. S. cinnamomeus produces a variant of EF-Tu that is resistant to kirrothricin, highlighting the ability of antibiotic-producing organisms to evade self-toxicity [].
    • Compound Description: Phenelfamycin A is a kirromycin analog that lacks the pyridone ring present in kirromycin, aurodox, and efrotomycin. This difference provides insights into the structure-activity relationships of kirromycin analogs [].

    Unphenelfamycin

    • Compound Description: Unphenelfamycin is another kirromycin analog that lacks the pyridone ring. Similar to phenelfamycin A, it provides further evidence that the pyridone ring is not essential for the inhibitory activity of this class of antibiotics [].
    • Relevance: Unphenelfamycin, like phenelfamycin A, exhibits activity against EF-Tu but with potentially different potencies or binding characteristics compared to kirromycin. This emphasizes the role of specific structural motifs in the interaction with EF-Tu and the development of antibiotic resistance [].

    L-681,217

    • Compound Description: L-681,217 is a synthetic kirromycin analog that lacks the pyridone ring, similar to phenelfamycin A and unphenelfamycin. It further expands the structure-activity relationship studies for kirromycin analogs and helps define the minimal structural requirements for EF-Tu inhibition [].
    Source and Classification

    Kirromycin is classified as a polyketide antibiotic, a group that includes various compounds synthesized by bacteria through polyketide synthases. It is specifically produced by Streptomyces collinus, which is part of the larger Streptomyces genus known for its diverse array of bioactive secondary metabolites. The classification of kirromycin as an antibiotic places it within the broader category of antimicrobial agents used to combat bacterial infections .

    Synthesis Analysis

    Methods and Technical Details

    The biosynthesis of kirromycin involves a complex assembly line mechanism facilitated by a hybrid polyketide synthase/nonribosomal peptide synthetase system. The genes involved in this process include:

    • kirAI-kirAVI: These genes encode the enzymatic machinery necessary for synthesizing kirromycin.
    • Tailoring Enzymes: Additional genes such as kirM, kirHVI, and others play roles in modifying the core structure of kirromycin to produce its final form.

    Recent studies utilized in silico analysis and feeding experiments with labeled precursors (e.g., [U-13C3(15)N]beta-alanine) to elucidate the biosynthetic pathway, confirming that β-alanine serves as a precursor for the pyridone moiety in kirromycin .

    Molecular Structure Analysis

    Structure and Data

    Kirromycin's molecular structure is characterized by its complex linear arrangement, which includes multiple functional groups that contribute to its biological activity. Structural analyses have revealed that kirromycin binds specifically to EF-Tu, interfering with its function during protein synthesis. The detailed molecular structure has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to elucidate its intricate configuration .

    Chemical Reactions Analysis

    Reactions and Technical Details

    The primary chemical reaction involving kirromycin is its interaction with EF-Tu, where it acts as an inhibitor of protein synthesis. Kirromycin binds to the GTP-bound form of EF-Tu, preventing the conformational changes necessary for peptide bond formation on the ribosome. This interaction effectively halts the translation process, leading to bacteriostatic effects against susceptible bacteria. Studies have quantified this binding affinity and characterized the resistance mechanisms that some bacterial strains develop against kirromycin through mutations in EF-Tu .

    Mechanism of Action

    Process and Data

    The mechanism of action of kirromycin hinges on its ability to bind to EF-Tu, specifically at the interface between domains 1 and 3 of the protein when in its GTP-bound state. This binding disrupts the conformational switch required for GTP hydrolysis, thereby inhibiting the delivery of aminoacyl-tRNA to the ribosome. As a result, protein synthesis is effectively blocked, leading to cell growth inhibition. Research has demonstrated that mutations in EF-Tu can confer resistance to kirromycin by either reducing its binding affinity or facilitating antibiotic release during translation .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Kirromycin exhibits several notable physical and chemical properties:

    • Molecular Formula: C₁₈H₁₉N₃O₄
    • Molecular Weight: Approximately 341.36 g/mol
    • Solubility: Kirromycin is soluble in organic solvents but has limited solubility in water.

    These properties are essential for understanding how kirromycin interacts with biological systems and can influence its efficacy as an antibiotic .

    Applications

    Scientific Uses

    Kirromycin's primary application lies in microbiological research and antibiotic development. It serves as a valuable tool for studying protein synthesis mechanisms in bacteria and has potential therapeutic applications against bacterial infections, particularly those caused by resistant strains. Additionally, understanding kirromycin's biosynthetic pathway may lead to the discovery of novel derivatives with enhanced antibacterial properties or reduced toxicity .

    Properties

    CAS Number

    50935-71-2

    Product Name

    Kirromycin

    IUPAC Name

    (2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanamide

    Molecular Formula

    C43H60N2O12

    Molecular Weight

    796.9 g/mol

    InChI

    InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9+,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1

    InChI Key

    HMSYAPGFKGSXAJ-GFNGQHCCSA-N

    SMILES

    CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

    Solubility

    Soluble in DMSO

    Synonyms

    Kirromycin

    Canonical SMILES

    CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

    Isomeric SMILES

    CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O)O

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